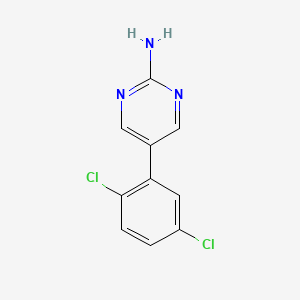
5-(2,5-Dichlorophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dichlorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2,5-dichlorophenyl substituent at the 5-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to the critical role of the 2,5-dichlorophenyl moiety in enzyme inhibition. Crystallographic studies have shown that this substituent occupies the S1 pocket of thrombin and factor XIIa (FXIIa), serine proteases involved in coagulation and inflammatory pathways . The dichlorophenyl group enhances binding affinity and selectivity, as evidenced by its presence in thrombin inhibitors and FXIIa-targeting molecules with IC50 values as low as 10 μM . Its structural and electronic properties make it a versatile scaffold for drug discovery.
Preparation Methods
The synthesis of 5-(2,5-Dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,5-dichlorobenzonitrile with guanidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
5-(2,5-Dichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrimidine N-oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Scientific Research Applications
5-(2,5-Dichlorophenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as heat shock protein HSP 90-alpha, which plays a role in protein folding and stabilization. By inhibiting this enzyme, the compound can disrupt cellular processes and induce cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Alkynyl and Aryl Substituents
Compounds with alkynyl (e.g., hex-1-ynyl, hept-1-ynyl) or aryl (e.g., naphthyl, thiophenyl) groups at the 5-position of pyrimidin-2-amine exhibit distinct physicochemical properties (Table 1). For instance:
- 5-(Hex-1-ynyl)pyrimidin-2-amine: Melting point = 147–149°C, synthesized via Sonogashira coupling with 99% yield .
- 5-(Naphthalen-2-yl)pyrimidin-2-amine : Lower solubility due to aromatic bulk, but retains moderate biofilm-modulating activity .
In contrast, 5-(2,5-Dichlorophenyl)pyrimidin-2-amine has a higher molecular weight (269.1 g/mol) and enhanced halogen-mediated hydrophobic interactions, critical for protease inhibition .
Halogenated Phenyl Derivatives
- 5-(4-Chloro-2-methoxyphenyl)pyrrolo[2,3-<i>d</i>]pyrimidin-2-amine : A pyrrolopyrimidine analog with a 4-chloro substituent shows reduced FXIIa activity compared to the dichlorophenyl variant, highlighting the necessity of dual chloro groups .
- 5-(2-Chlorophenyl)triazolo[1,5-<i>a</i>]pyrimidin-2-amine : Substitution at the 2-position of phenyl decreases selectivity for FXIIa, as seen in CAS 577987-71-4 (IC50 > 100 μM) .
Core Scaffold Modifications
Pyrrolopyrimidine Derivatives
However, this scaffold lacks the dichlorophenyl group’s specificity for FXIIa, resulting in broader but less potent enzyme inhibition .
Azido-Modified Pyrimidines
Enzyme Inhibition Profiles
The 2,5-dichlorophenyl group confers >10-fold selectivity for FXIIa over thrombin in analogs (Table 2) . For example:
| Compound | IC50 (FXIIa) | Selectivity (FXIIa vs. Thrombin) |
|---|---|---|
| 2,5-Dichlorophenyl analog | 10 μM | >10-fold |
| 4-Methoxyphenyl analog | >100 μM | Not selective |
In contrast, 5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 1516637-37-8) lacks halogen atoms, resulting in poor enzyme binding and >100 μM IC50 .
Key Data Tables
Table 1: Physicochemical Properties of Pyrimidin-2-amine Derivatives
Properties
Molecular Formula |
C10H7Cl2N3 |
|---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-1-2-9(12)8(3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) |
InChI Key |
AQCBUODLXOMSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=C(N=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















